Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, is an organic compound with the molecular formula C10H13NO It is characterized by a cyclopropane ring attached to an amine group, with a methoxyphenyl and a methyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, can be achieved through several methods. One common approach involves the reaction of phenylcyclopentanol with methoxybenzoate, followed by oxidation, reduction, and amidation reactions . Another method includes the hydrogenation of 1-(4-p-methoxy-phenyl)-2-propylamine in the presence of platinum-carbon as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)cyclopropanamine: Shares a similar structure but lacks the methyl group.
4-Methoxyamphetamine: A seratogenic drug with a similar methoxyphenyl group but different overall structure and pharmacological properties.
Uniqueness
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-, is unique due to the presence of both a cyclopropane ring and a methoxyphenyl group, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Biological Activity
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activities related to neurological disorders and pain relief. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological properties, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C11H15NO
- Molecular Weight : 177.2429 g/mol
- CAS Number : 1017430-27-1
The compound features a cyclopropane ring substituted with a 4-methoxyphenyl group and a methylamine moiety. This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest in drug development.
Synthesis Methods
Several synthetic routes have been developed for producing Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-. Common methods include:
- Cyclopropanation Reactions : Utilizing various reagents to form the cyclopropane ring.
- Substitution Reactions : Introducing the 4-methoxyphenyl group through electrophilic aromatic substitution.
Biological Activity Overview
Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl- has shown promise in several biological assays:
- Neuropharmacological Studies : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, potentially influencing serotonin receptors (5-HT2C) which are implicated in mood regulation and anxiety disorders .
- Analgesic Properties : The compound has been evaluated for its analgesic effects in animal models, indicating potential use in pain management therapies.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of Cyclopropanamine is crucial for assessing its therapeutic potential. Key studies have focused on:
- Absorption and Distribution : The lipophilicity of the compound is enhanced due to the methoxy group, which may improve brain penetration and bioavailability .
- Metabolic Stability : Initial assessments indicate moderate stability in human liver microsomes, suggesting a favorable metabolic profile for further development .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of Cyclopropanamine, 1-(4-methoxyphenyl)-2-methyl-. The following table summarizes key features of related compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Cyclopropanamine, 2-(4-methoxyphenyl) | C10H13NO | Different position of methoxy group affects activity |
1-(3-Methoxyphenyl)cyclopropanamine | C10H13NO | Variation in methoxy position alters reactivity |
N-(4-Bromo-2-methoxyphenyl)cyclopropanamine | C11H14BrNO | Introduction of bromine alters biological activity |
This table highlights how structural variations can influence biological activity, emphasizing the significance of the specific arrangement in Cyclopropanamine.
Case Studies and Research Findings
Recent research has provided valuable insights into the biological activity of Cyclopropanamine:
- Neuropharmacological Activity : In vitro studies demonstrated that Cyclopropanamine exhibits selective agonistic activity at 5-HT2C receptors with an EC50 value around 23 nM, indicating its potential as a therapeutic agent for mood disorders .
- Analgesic Efficacy : Animal model studies have shown that Cyclopropanamine significantly reduces pain responses compared to control groups, supporting its development as an analgesic drug.
- ADMET Properties : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling suggests favorable properties for further clinical evaluation, including low toxicity levels and acceptable half-life in metabolic assays .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-methylcyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-7-11(8,12)9-3-5-10(13-2)6-4-9/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
QZHUGNMXPYARDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.